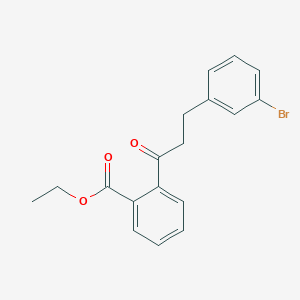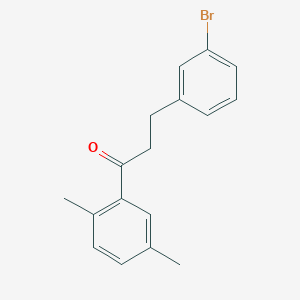
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid
Overview
Description
The compound (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4 . It has a molecular weight of 223.04 .
Molecular Structure Analysis
The molecular structure of This compound consists of a boronic acid group attached to an ethyl chain, which is further connected to a carbamate group (benzyloxycarbonyl) and an amino group .
Physical And Chemical Properties Analysis
The physical and chemical properties of This compound are not extensively detailed in the available literature. It is known to be a solid at room temperature . The compound should be stored in an inert atmosphere and in a freezer under -20°C .
Scientific Research Applications
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has a wide range of applications in organic and medicinal chemistry. It can be used in a variety of reactions, including Suzuki-Miyaura cross-coupling and click chemistry. This compound is also used in the synthesis of various compounds, such as peptides, nucleosides, and small molecules. Furthermore, this compound has been used in the study of the biochemical and physiological effects of various compounds, such as drugs and hormones.
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its target could be a variety of organic compounds that participate in these reactions.
Mode of Action
The (2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in Suzuki–Miyaura cross-coupling reactions . In this process, the boronic acid transfers its organic group to a metal catalyst, typically palladium .
Biochemical Pathways
The this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a carbon–carbon bond-forming reaction that is widely used in organic chemistry. The downstream effects of this pathway include the formation of new organic compounds with complex structures .
Pharmacokinetics
It’s known that the compound should be stored in an inert atmosphere and under -20°c , which suggests that its stability and bioavailability could be affected by temperature and atmospheric conditions.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions are necessary to maintain the stability of the compound and ensure its efficacy in Suzuki–Miyaura cross-coupling reactions .
Advantages and Limitations for Lab Experiments
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of reactions, and it is relatively easy to synthesize. Furthermore, it is relatively stable and can be stored for long periods of time. However, this compound is not suitable for reactions that require high temperatures, and it is not very soluble in organic solvents.
Future Directions
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid has a wide range of applications in organic and medicinal chemistry, and there are many potential future directions for research. For example, this compound could be used in the synthesis of new compounds, such as peptides and small molecules. It could also be used to study the biochemical and physiological effects of various compounds, such as drugs and hormones. Additionally, this compound could be used to develop new methods for drug delivery and drug targeting. Finally, this compound could be used to develop new catalysts for organic reactions.
Safety and Hazards
(2-(((Benzyloxy)carbonyl)amino)ethyl)boronic acid is classified as harmful if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes . Personal protective equipment should be used, and hands and face should be washed thoroughly after handling .
properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)ethylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c13-10(12-7-6-11(14)15)16-8-9-4-2-1-3-5-9/h1-5,14-15H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMDIKNZIMHPTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCNC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675336 | |
| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4540-87-8 | |
| Record name | (2-{[(Benzyloxy)carbonyl]amino}ethyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522655.png)





![5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1522665.png)
![5-Bromo-2'-methyl-[2,4']bipyridinyl](/img/structure/B1522667.png)


